5-Methyl-2-(6-methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Methyl-2-(6-methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains both pyridazine and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(6-methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methylpyridazine with azides to form the triazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as copper sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(6-methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Methyl-2-(6-methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(6-methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone share a similar core structure and exhibit diverse biological activities.
Triazole Derivatives: Compounds containing the triazole ring, such as 1,2,3-triazole, are known for their wide range of applications in medicinal chemistry.
Uniqueness
What sets 5-Methyl-2-(6-methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid apart is its unique combination of pyridazine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C9H9N5O2 |
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Molecular Weight |
219.20 g/mol |
IUPAC Name |
5-methyl-2-(6-methylpyridazin-3-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H9N5O2/c1-5-3-4-7(11-10-5)14-12-6(2)8(13-14)9(15)16/h3-4H,1-2H3,(H,15,16) |
InChI Key |
HYBGLNHOJAKMKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2N=C(C(=N2)C(=O)O)C |
Origin of Product |
United States |
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